molecular formula C11H9ClN2 B1210227 9H-pyrido[3,4-b]indole hydrochloride CAS No. 7259-44-1

9H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B1210227
CAS No.: 7259-44-1
M. Wt: 204.65 g/mol
InChI Key: NEECSQBLLQEFLK-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole hydrochloride, also known as norharmane hydrochloride, is a heterocyclic aromatic organic compound. It belongs to the class of beta-carbolines, which are known for their significant biological activities. This compound is found in various natural sources, including plants and marine organisms, and has been studied for its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

9H-pyrido[3,4-b]indole hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. One of the key enzymes it interacts with is monoamine oxidase A, which is involved in the metabolism of neurotransmitters. The compound acts as an inhibitor of monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin and dopamine. This interaction is significant in the context of neuropharmacology and the treatment of mood disorders .

Additionally, this compound has been shown to interact with DNA, forming intercalative complexes that can affect DNA replication and transcription. This property is particularly relevant in the study of its potential anticancer effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cancer cells, the compound has demonstrated antiproliferative activity, inhibiting the growth of cell lines such as Hela, A549, HepG2, and MCF-7. This inhibition is dose-dependent and is associated with the induction of apoptosis and cell cycle arrest .

In neuronal cells, this compound influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to monoamine oxidase A, inhibiting its activity and leading to increased levels of neurotransmitters. This inhibition occurs through the formation of a reversible complex with the enzyme, preventing the oxidation of neurotransmitters .

Furthermore, this compound intercalates into DNA, disrupting the normal function of DNA polymerases and topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of monoamine oxidase A and persistent antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the accumulation of the compound in tissues and the disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as monoamine oxidase A. The compound is metabolized by this enzyme, leading to the formation of various metabolites that can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its distribution within tissues is influenced by factors such as lipid solubility and the presence of binding proteins that facilitate its transport to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of tryptamine with substituted benzaldehydes in the presence of hydrochloric acid. This reaction can be modified to obtain various substituted derivatives by altering the substituents on the benzaldehyde. The reaction conditions may include different solvents and catalysts to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert it into tetrahydro-beta-carbolines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Tetrahydro-beta-carbolines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

9H-Pyrido[3,4-b]indole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studies have shown its potential as an inhibitor of various enzymes and as a modulator of biological pathways.

    Medicine: It has been investigated for its anticancer, antimicrobial, and neuroprotective properties.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrochloride salt form, which enhances its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-7,13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECSQBLLQEFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

244-63-3 (Parent)
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30222915
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7259-44-1
Record name 9H-Pyrido[3,4-b]indole, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7259-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Norharmane hydrochloride interact with its target and what are the downstream effects?

A: Norharmane hydrochloride acts as a reversible inhibitor of monoamine oxidase B (MAO-B) [, ]. MAO-B is an enzyme involved in the breakdown of various neurotransmitters, including dopamine and serotonin. By inhibiting MAO-B, Norharmane hydrochloride prevents the degradation of these neurotransmitters, leading to increased levels in the brain. This increase in neurotransmitter levels, particularly dopamine, is thought to contribute to the reinforcing effects of nicotine [].

Q2: What is the role of Norharmane hydrochloride in nicotine addiction?

A: Research suggests that Norharmane hydrochloride, alongside other beta-carbolines present in tobacco, may play a significant role in sustaining smoking behavior in humans []. Studies in rats have shown that Norharmane hydrochloride potentiates the reinforcing effects of nicotine, meaning it enhances the rewarding aspects of nicotine administration, particularly when administered under a progressive-ratio schedule []. This suggests that Norharmane hydrochloride, through its MAO-B inhibitory activity, may contribute to the addictive properties of tobacco smoke.

Q3: Are there any differences in the effects of MAO-A and MAO-B inhibition on nicotine reinforcement?

A: Yes, research indicates distinct effects of MAO-A and MAO-B inhibition on nicotine reinforcement. In rat studies, while both clorgyline hydrochloride (an irreversible MAO-A inhibitor) and Norharmane hydrochloride enhanced nicotine reinforcement, selegiline (an irreversible MAO-B inhibitor) did not demonstrate the same effect []. This difference suggests that MAO-A inhibition might play a more prominent role in augmenting the rewarding effects of nicotine compared to MAO-B inhibition.

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